Cas no 737717-11-2 (1-(tert-butoxy)carbonyl-3-oxopiperazine-2-carboxylic acid)

1-(tert-butoxy)carbonyl-3-oxopiperazine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1,2-Piperazinedicarboxylic acid, 3-oxo-, 1-(1,1-dimethylethyl) ester
- 1-[(tert-butoxy)carbonyl]-3-oxopiperazine-2-carboxylic acid
- 737717-11-2
- AKOS026739432
- EN300-19464568
- 1-(tert-butoxy)carbonyl-3-oxopiperazine-2-carboxylic acid
-
- インチ: 1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-4-11-7(13)6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)
- InChIKey: BMSZANZUGCFTKO-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCNC(=O)C1C(O)=O
計算された属性
- せいみつぶんしりょう: 244.10592162g/mol
- どういたいしつりょう: 244.10592162g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 347
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 密度みつど: 1.289±0.06 g/cm3(Predicted)
- ふってん: 481.0±45.0 °C(Predicted)
- 酸性度係数(pKa): 3.51±0.20(Predicted)
1-(tert-butoxy)carbonyl-3-oxopiperazine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19464568-0.1g |
1-[(tert-butoxy)carbonyl]-3-oxopiperazine-2-carboxylic acid |
737717-11-2 | 0.1g |
$1396.0 | 2023-09-17 | ||
Enamine | EN300-19464568-0.25g |
1-[(tert-butoxy)carbonyl]-3-oxopiperazine-2-carboxylic acid |
737717-11-2 | 0.25g |
$1459.0 | 2023-09-17 | ||
Enamine | EN300-19464568-5.0g |
1-[(tert-butoxy)carbonyl]-3-oxopiperazine-2-carboxylic acid |
737717-11-2 | 5g |
$4599.0 | 2023-05-31 | ||
Enamine | EN300-19464568-1.0g |
1-[(tert-butoxy)carbonyl]-3-oxopiperazine-2-carboxylic acid |
737717-11-2 | 1g |
$1586.0 | 2023-05-31 | ||
Enamine | EN300-19464568-2.5g |
1-[(tert-butoxy)carbonyl]-3-oxopiperazine-2-carboxylic acid |
737717-11-2 | 2.5g |
$3110.0 | 2023-09-17 | ||
Enamine | EN300-19464568-10.0g |
1-[(tert-butoxy)carbonyl]-3-oxopiperazine-2-carboxylic acid |
737717-11-2 | 10g |
$6819.0 | 2023-05-31 | ||
Enamine | EN300-19464568-0.05g |
1-[(tert-butoxy)carbonyl]-3-oxopiperazine-2-carboxylic acid |
737717-11-2 | 0.05g |
$1332.0 | 2023-09-17 | ||
Enamine | EN300-19464568-5g |
1-[(tert-butoxy)carbonyl]-3-oxopiperazine-2-carboxylic acid |
737717-11-2 | 5g |
$4599.0 | 2023-09-17 | ||
Enamine | EN300-19464568-10g |
1-[(tert-butoxy)carbonyl]-3-oxopiperazine-2-carboxylic acid |
737717-11-2 | 10g |
$6819.0 | 2023-09-17 | ||
Enamine | EN300-19464568-1g |
1-[(tert-butoxy)carbonyl]-3-oxopiperazine-2-carboxylic acid |
737717-11-2 | 1g |
$1586.0 | 2023-09-17 |
1-(tert-butoxy)carbonyl-3-oxopiperazine-2-carboxylic acid 関連文献
-
Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
-
3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
1-(tert-butoxy)carbonyl-3-oxopiperazine-2-carboxylic acidに関する追加情報
Chemical and Pharmaceutical Applications of 1-(tert-Butoxy)carbonyl-3-Oxopiperazine-2-Carboxylic Acid (CAS No. 737717-11-2)
1-(tert-Butoxy)carbonyl-3-Oxopiperazine-2-Carboxylic Acid (CAS No. 737717-11-2) is a versatile synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical development. This compound, characterized by its piperazine core, a tert-butoxy carbonyl group at the 1-position, and a carboxylic acid functionality at the 2-position, plays a critical role in the construction of complex drug molecules. Its unique structural features make it an ideal candidate for modifying pharmacokinetic properties and enhancing molecular stability during synthetic processes.
The piperazine ring system is a well-established scaffold in drug discovery due to its ability to form hydrogen bonds and its compatibility with various functional groups. The presence of the tert-butoxy carbonyl (Boc) group introduces steric bulk that can protect sensitive functionalities during multi-step syntheses, while the carboxylic acid moiety provides opportunities for salt formation or conjugation with other pharmacophores. Recent studies have highlighted the importance of such protected intermediates in streamlining the production of antiviral agents and anti-inflammatory compounds.
In terms of chemical structure, this compound belongs to the class of substituted piperazines containing both carbamate and carboxylic acid functionalities. The keto group (-C(=O)-) at position 3 contributes to its reactivity profile, enabling selective transformations under mild conditions. Computational modeling approaches have demonstrated that the spatial arrangement of these functional groups significantly influences binding affinities with biological targets.
Synthetic methodologies for producing this compound typically involve multi-step reactions starting from unprotected piperazines. The first step usually entails the formation of a N-Boc derivative, followed by controlled oxidation to introduce the ketone functionality at position 3. Modern synthetic strategies emphasize atom economy and environmental sustainability, with recent advancements focusing on catalyst-free conditions and solvent recovery systems.
The physical properties of this compound include moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, while maintaining hydrolytic stability under physiological conditions. Its melting point has been reported in recent analytical studies as approximately 98°C, which aligns with similar Boc-protected piperazine derivatives but differs from unprotected counterparts due to the bulky nature of the tert-butyl group.
In pharmaceutical development contexts, this compound serves as a key building block for creating prodrug systems. The reversible nature of Boc deprotection allows for site-specific activation within biological systems, enhancing drug delivery efficiency. A 2024 study published in Organic Process Research & Development demonstrated its utility in developing orally bioavailable anti-diabetic agents through strategic esterification with hydrophilic moieties.
Bioavailability enhancement is another critical application area where this compound demonstrates value. The combination of a hydrophobic Boc group and hydrophilic carboxylic acid creates an optimal balance between lipophilicity and water solubility - essential parameters for successful drug absorption across biological membranes. Recent research has quantified this effect using logP calculations showing improved partition coefficients compared to traditional protection strategies.
Mechanistic studies reveal that during metabolic processing, the Boc group undergoes enzymatic cleavage primarily via esterases present in liver tissue. This process generates active metabolites that maintain structural integrity through their carboxylic acid functionality while avoiding premature degradation in gastrointestinal environments - a major advantage over unprotected analogs.
In analytical chemistry applications, this compound's distinct spectral characteristics make it easily identifiable through nuclear magnetic resonance (NMR) spectroscopy techniques. The characteristic signals from both Boc and carboxylic acid moieties provide clear markers for quality control processes in pharmaceutical manufacturing settings.
The synthesis route has been optimized through continuous flow technologies as reported in recent chemical engineering literature. These advancements enable higher throughput production while maintaining stringent purity standards required for clinical-stage compounds. Process validation studies have confirmed consistent yields above 85% using these modern approaches.
In terms of storage stability, this compound exhibits excellent shelf-life when maintained under inert atmosphere conditions at controlled temperatures below 4°C. Comparative stability testing against other protecting groups showed reduced susceptibility to thermal decomposition over extended periods - an important consideration for long-term research projects involving multi-step syntheses.
Cross-disciplinary applications extend beyond traditional pharmaceuticals into materials science research areas such as functional polymer synthesis. The dual reactivity profile enables controlled polymerization processes where precise chain termination is required alongside predictable functionalization patterns along polymer backbones.
Rapid screening techniques utilizing high-throughput synthesis platforms have further expanded its utility profile. Automated reaction systems now allow systematic variation of substitution patterns on both Boc and carboxylic acid moieties to identify optimal pharmacological profiles more efficiently than conventional trial-and-error methods could achieve previously.
The emergence of AI-driven drug discovery platforms has accelerated identification opportunities where this compound could serve as privileged structure elements within larger molecular frameworks targeting specific disease mechanisms such as neurodegenerative disorders or metabolic diseases where piperazine-based scaffolds have shown therapeutic promise historically.
In conclusion, ongoing research continues to uncover new potential uses for this structurally unique molecule across diverse scientific domains while simultaneously refining existing applications through advanced synthetic methodologies that improve efficiency without compromising safety or purity standards required by modern regulatory frameworks governing pharmaceutical development processes worldwide today.
737717-11-2 (1-(tert-butoxy)carbonyl-3-oxopiperazine-2-carboxylic acid) 関連製品
- 859108-16-0(1,4-dimethyl 2-{(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methylamino}benzene-1,4-dicarboxylate)
- 33099-08-0((S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic Acid)
- 460365-21-3(Benzoic acid, 4-(4-piperidinyloxy)-, ethyl ester)
- 1214019-79-0(3-(Benzenesulfonyl)-2-(morpholin-4-yl)propanoic acid hydrochloride)
- 2751620-63-8(1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione)
- 1806027-10-0(4-Methyl-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2171765-09-4(5-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid)
- 1805271-25-3(Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate)
- 84758-57-6(Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester)
- 901233-32-7(2-{2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide)



